N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is a key intermediate compound in the synthesis of Pazopanib. Pazopanib is a potent, oral, small-molecule, multi-targeted tyrosine kinase inhibitor with anti-tumor activity. It has been approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. [, ]
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine consists of an indazole ring system linked to a chloropyrimidine ring via an amine bridge. The indazole ring is substituted with methyl groups at the 2 and 3 positions, and the amine bridge also carries a methyl group. [, ]
Crystallographic studies on similar compounds [, ] suggest that:
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is primarily used as an intermediate in the synthesis of Pazopanib. The key reaction involves a nucleophilic aromatic substitution reaction with 2-methyl-5-aminobenzene sulfonamide. The chlorine atom on the pyrimidine ring is displaced by the amine group of 2-methyl-5-aminobenzene sulfonamide, forming a new carbon-nitrogen bond. [, , ]
This reaction is typically carried out in the presence of a base and a suitable solvent. The choice of base and solvent can influence the reaction rate and yield. After the condensation reaction, pazopanib hydrochloride is obtained by treatment with hydrochloric acid. [, , ]
The mechanism of action of pyrimidine derivatives can vary widely depending on the specific functional groups attached to the core structure. For instance, some pyrimidine derivatives exhibit antifungal activity by inhibiting squalene epoxidase, similar to other triazole antifungals1. Others, designed as Bcr-Abl inhibitors, are based on bioisosterism principles, where the triazole ring mimics the amide group, crucial for the inhibition of specific kinases involved in cancer2. Additionally, pyrimidine derivatives have been identified as NF-κB inducing kinase (NIK) inhibitors, which play a role in the treatment of psoriasis by attenuating pro-inflammatory cytokines and chemokines3. Moreover, pyrimidine derivatives have been evaluated as dual cholinesterase and Aβ-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's disease4.
Pyrimidine derivatives have been synthesized and tested for their fungicidal activity against plant pathogenic fungi, with some showing significant in vitro activity. The structural modification of these compounds, such as the introduction of allyl, propargyl, and cyclopropyl groups, has been found to maintain or enhance antifungal efficacy1.
In the realm of cancer research, pyrimidine derivatives have been synthesized as inhibitors of Bcr-Abl, a tyrosine kinase associated with chronic myeloid leukemia. These compounds have shown activity similar to imatinib, a standard treatment for this type of cancer, and have been found to be effective in decreasing the function of cdc25A phosphatases in cell lines2.
The inhibition of NIK by specific pyrimidine derivatives has shown promise in the treatment of psoriasis. These inhibitors can alleviate symptoms such as erythema, swelling, skin thickening, and scales in mouse models, suggesting a potential new strategy for managing this chronic inflammatory disease3.
Pyrimidine derivatives have also been explored as potential treatments for Alzheimer's disease by inhibiting cholinesterases and preventing Aβ-aggregation, which are key pathological features of the disease. Compounds with certain substituents have demonstrated dual inhibitory activity, indicating the versatility of the pyrimidine scaffold in addressing complex diseases4.
The antibacterial potential of pyrimidine derivatives has been investigated, with some compounds exhibiting good to moderate activity against both Gram-positive and Gram-negative bacteria. The structural characterization and optimization of these compounds through experimental and theoretical studies have contributed to understanding their antibacterial mechanism8.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: